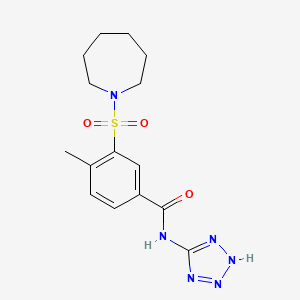

![molecular formula C15H20FNO4S B2641030 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 899963-03-2](/img/structure/B2641030.png)

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

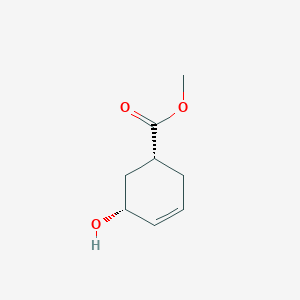

“N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide” is a chemical compound that likely contains a spirocyclic ether, a sulfonamide group, and a fluorinated aromatic ring based on its name .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the spirocyclic ether, followed by the introduction of the sulfonamide group. The fluorine atom could be introduced into the aromatic ring through electrophilic aromatic substitution .Molecular Structure Analysis

The compound likely contains a spirocyclic ether (1,4-dioxaspiro[4.4]nonan-2-ylmethyl), a fluorinated aromatic ring (4-fluoro-3-methylbenzene), and a sulfonamide group (SO2NH2) based on its name .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing sulfonamide and fluorine groups, which could make the aromatic ring less reactive towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the polar sulfonamide group could increase its solubility in water, while the fluorinated aromatic ring could contribute to its lipophilicity .Scientific Research Applications

Pharmacological Evaluations

Research has explored various sulfonamide derivatives for their potential pharmacological applications, particularly focusing on anticonvulsant activities. For example, a study by Li et al. (2015) designed and synthesized new N-(2-(1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl) sulfonamide derivatives and evaluated their anticonvulsant activities. The compounds exhibited promising results in maximal electroshock shock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice, indicating potential applications in treating seizure disorders (Li et al., 2015).

Synthetic Methodologies

On the synthetic front, the creation of spirocyclic compounds, including those related to the chemical structure of interest, has been a topic of considerable research. For instance, the Prins cascade cyclization technique has been utilized for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, showcasing innovative approaches to generating spirocyclic frameworks. This method provides a versatile tool for constructing complex molecular architectures that could have various scientific applications, from materials science to drug development (Reddy et al., 2014).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific molecular targets in the body.

Safety and Hazards

properties

IUPAC Name |

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4S/c1-11-8-13(4-5-14(11)16)22(18,19)17-9-12-10-20-15(21-12)6-2-3-7-15/h4-5,8,12,17H,2-3,6-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQQPPIMSSFNRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2COC3(O2)CCCC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

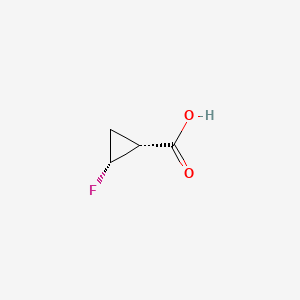

![2-[(Trimethylsilyl)oxy]propanenitrile](/img/structure/B2640949.png)

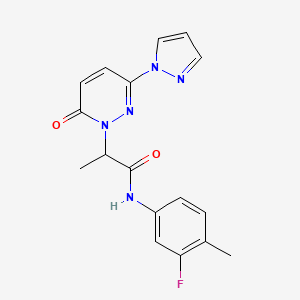

![1'-(3-Chloro-2,2-dimethylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2640952.png)

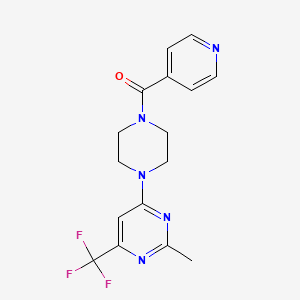

![2-[[[4-(1,2-Dihydro-2-methyl-1-oxo-2,7-naphthyridin-4-yl)-2-6-dimethoxyphenyl]methyl]methylamino]-N-[2-[2-[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide dihydrochloride](/img/structure/B2640953.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2640957.png)

![di-tert-Butyl 2,2'-(((S)-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole-3,10-diyl)bis(1H-imidazole-5,2-diyl))(2S,2'S)-bis(pyrrolidine-1-carboxylate) 4-nitrobenzoate](/img/structure/B2640958.png)

![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2640962.png)

![4,6-Dimethyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2640967.png)